4-Cyclopropylbutane-1-thiol
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Overview
Description
4-Cyclopropylbutane-1-thiol is an organic compound with the molecular formula C₇H₁₄S. It features a cyclopropyl group attached to a butane chain, which is terminated by a thiol group.
Mechanism of Action
Target of Action
The primary targets of 4-Cyclopropylbutane-1-thiol are currently unknown
Mode of Action
It is known that thiols, in general, can participate in various chemical reactions, including radical-mediated and base/nucleophile-initiated thiol-ene reactions . These reactions can lead to changes in the structure and function of the target molecules.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylbutane-1-thiol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium hydrosulfide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired thiol compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are typically employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alkanes.
Substitution: Thioethers and other sulfur-containing derivatives.
Scientific Research Applications
4-Cyclopropylbutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in studies involving thiol-based biochemistry and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Butane-1-thiol: Similar structure but lacks the cyclopropyl group.
Cyclopropylmethanethiol: Contains a cyclopropyl group but has a different chain length.
Cyclopropylbutane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
4-Cyclopropylbutane-1-thiol is unique due to the presence of both a cyclopropyl group and a thiol group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
4-cyclopropylbutane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c8-6-2-1-3-7-4-5-7/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKXEARKENRCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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